molecular formula C26H21F2N3O4S B2935399 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 533866-14-7

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2935399
CAS No.: 533866-14-7
M. Wt: 509.53
InChI Key: FDHKVTWNOGNGAH-UHFFFAOYSA-N
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Description

The compound N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a structurally complex benzamide derivative featuring a benzodioxole moiety linked via a thioether bridge to an indole core, further substituted with a 2,6-difluorobenzamide group.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O4S/c27-18-5-3-6-19(28)25(18)26(33)29-10-11-31-13-23(17-4-1-2-7-20(17)31)36-14-24(32)30-16-8-9-21-22(12-16)35-15-34-21/h1-9,12-13H,10-11,14-15H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHKVTWNOGNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The process usually starts with the preparation of benzo[d][1,3]dioxole derivatives followed by amination, thiolation, and finally, amide formation. Each step requires precise control of reaction conditions such as temperature, pH, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound might involve the use of automated synthesizers and large-scale reactors. The scale-up process demands optimization of reaction conditions to maintain consistency in product quality while maximizing output. Industrial methods often incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide undergoes various chemical reactions including:

  • Oxidation: : This reaction can modify the benzo[d][1,3]dioxole moiety, affecting the compound's electronic properties.

  • Reduction: : Used to alter the oxidation state of different segments, which can influence the compound's reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions need to be carefully controlled to avoid unwanted side products.

Major Products Formed

Scientific Research Applications

This compound has widespread applications in scientific research due to its unique chemical properties:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studies suggest potential bioactivity, making it a candidate for drug discovery and development.

  • Medicine: : Its structural features indicate possible therapeutic effects, particularly in the field of oncology and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action involves the interaction of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their function and triggering downstream effects. The pathways involved often include signaling cascades that regulate cell growth, differentiation, or apoptosis, making this compound particularly interesting for cancer research.

Comparison with Similar Compounds

Key Observations :

  • The 2,6-difluorobenzamide group may improve metabolic stability compared to non-halogenated analogs, as fluorine substitution often reduces oxidative degradation .

Computational Similarity Metrics

Computational studies using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) reveal that structural similarity correlates with bioactivity overlap. For example:

  • Compounds with Tanimoto scores >0.65 typically share ≥70% bioactivity overlap in kinase inhibition assays .
  • The target compound’s benzodioxole and indole motifs align with clusters of protease inhibitors in molecular networks (cosine scores ≥0.8 for MS/MS fragmentation patterns) .

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data (NCI-60 screens) demonstrates that compounds with analogous structures often target overlapping pathways. For instance:

  • Benzamide-indole hybrids frequently inhibit tubulin polymerization or topoisomerases, akin to vinca alkaloids .
  • Fluorinated benzamides (e.g., 2,6-difluoro derivatives) show enhanced selectivity for G-protein-coupled receptors (GPCRs) compared to non-fluorinated counterparts .

Biological Activity

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide), a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound features a unique structure that combines various pharmacophores:

  • Benzo[d][1,3]dioxole moiety
  • Indole ring system
  • Difluorobenzamide group

This structural diversity is believed to contribute to its biological activities.

Antibacterial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for related indole derivatives against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and S. aureus. One study noted an MIC of 0.98 μg/mL for a related indole derivative against MRSA .
CompoundTarget BacteriaMIC (μg/mL)
Indole DerivativeMRSA0.98
Indole DerivativeS. aureus7.80

Antifungal Activity

The compound's potential antifungal activity has also been explored. For example:

  • Compounds similar to the target showed moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .
CompoundTarget FungusMIC (μg/mL)
Indole DerivativeCandida albicans7.80
Indole DerivativeCandida albicans62.50

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy:

  • Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 μM . For example, one derivative exhibited preferential suppression of rapidly dividing A549 cells.
CompoundCancer Cell LineIC50 (μM)
Indole DerivativeA549 (Lung Cancer)<10
Indole DerivativeFibroblasts (Non-tumor)>10

The biological activity of this compound may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis.
  • Interference with Cell Wall Synthesis : The presence of the benzo[d][1,3]dioxole moiety may enhance membrane permeability.
  • Apoptosis Induction in Cancer Cells : The indole structure is known for its ability to induce apoptotic pathways in tumor cells.

Case Studies and Research Findings

Several case studies highlight the efficacy of structurally related compounds:

  • Study on Indole Derivatives : A study evaluated various indole derivatives against M. tuberculosis, noting significant inhibition at concentrations as low as 10 μg/mL .
  • Antimicrobial Studies : Research focused on the biofilm-forming ability of S. aureus showed that certain derivatives could prevent biofilm formation without affecting cell viability .

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